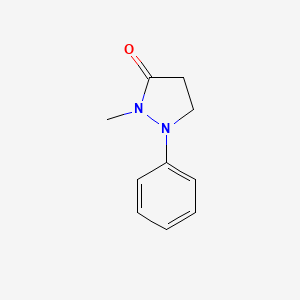
5-Methoxy-3,4-dimethyl-2H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3,4-dimethyl-2H-pyrrole can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines under mild reaction conditions. This method is advantageous due to its operational simplicity and high yield . Another method involves the use of N-alkoxycarbonyl protection, which provides distinct reactivity in comparison with N-sulfonyl protection .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using catalytic processes. For example, a stable manganese complex can catalyze the conversion of primary diols and amines to pyrroles in the absence of organic solvents, with water and molecular hydrogen as the only side products . This method is highly selective and avoids the formation of unwanted by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-3,4-dimethyl-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles to form N-substituted pyrroles.
Common Reagents and Conditions
Common reagents used in these reactions include iron (III) chloride for condensation reactions, catalytic ruthenium complexes for bimolecular assembly, and copper catalysts for oxidative aromatization . Reaction conditions often involve mild temperatures and the use of solvents such as water or ionic liquids.
Major Products
The major products formed from these reactions include N-substituted pyrroles, dihydropyrrole derivatives, and various functionalized pyrrole compounds .
Aplicaciones Científicas De Investigación
5-Methoxy-3,4-dimethyl-2H-pyrrole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Methoxy-3,4-dimethyl-2H-pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound can act as a reagent in the design of inhibitors for specific enzymes, such as MEK inhibitors with potent antitumor efficacy . Its effects are mediated through the modulation of enzyme activity and the inhibition of specific molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxy-3,4-dihydro-2H-pyrrole: This compound shares a similar structure but lacks the dimethyl groups present in 5-Methoxy-3,4-dimethyl-2H-pyrrole.
2-Methoxy-1-pyrroline: Another related compound with similar chemical properties.
Omeprazole: Although structurally different, it contains a methoxy group and a pyrrole-like ring system.
Uniqueness
Its dimethyl groups enhance its stability and reactivity compared to other similar compounds .
Propiedades
Número CAS |
63613-34-3 |
|---|---|
Fórmula molecular |
C7H11NO |
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
5-methoxy-3,4-dimethyl-2H-pyrrole |
InChI |
InChI=1S/C7H11NO/c1-5-4-8-7(9-3)6(5)2/h4H2,1-3H3 |
Clave InChI |
LONAXAXWRAXRJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC1)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


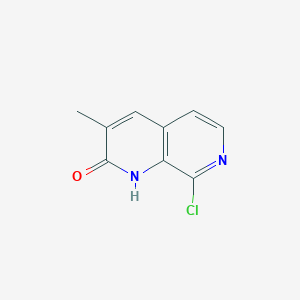
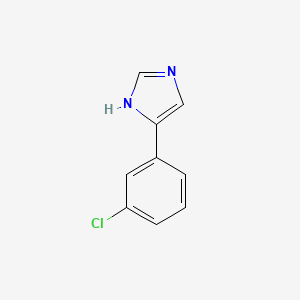
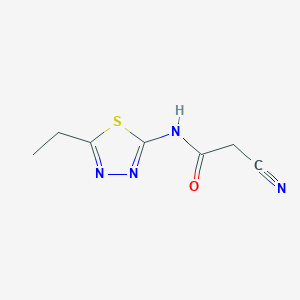
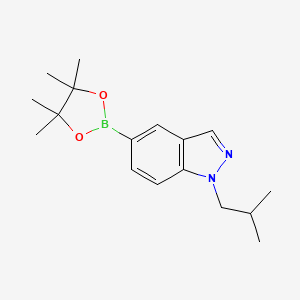
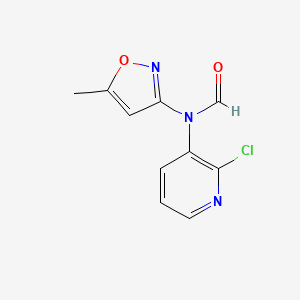
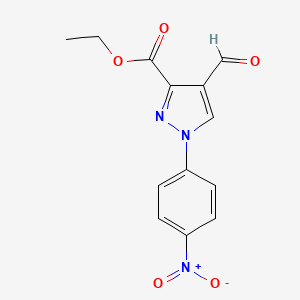
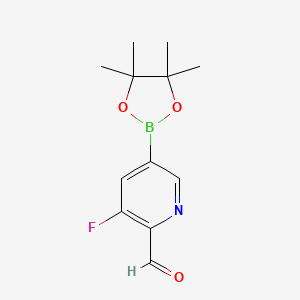
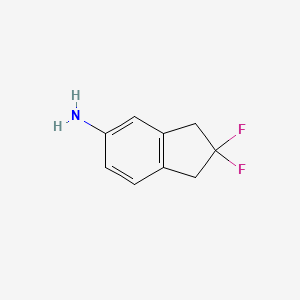
![2-Cyclohexyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11768696.png)
![Tert-Butyl 7-(Hydroxymethyl)-2,5-Diazaspiro[3.4]Octane-2-Carboxylate](/img/structure/B11768697.png)
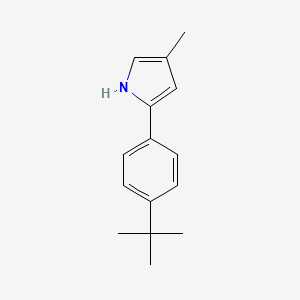
![(1R,4S,7R)-rel-ethyl 2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11768717.png)

